2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine
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Overview
Description
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an o-tolyl group and an ethanamine chain. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine typically involves the reaction of o-tolyl imidazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)ethylamine: Similar structure but with a different substitution pattern on the imidazole ring.
2-(2-Ethoxyethoxy)ethanamine: Contains an ethoxyethoxy chain instead of an ethanamine chain.
2-(4-Chlorophenyl)ethylamine: Substituted with a chlorophenyl group instead of an o-tolyl group.
Uniqueness
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring and o-tolyl group contribute to its potential bioactivity, making it a valuable compound for research and development.
Properties
CAS No. |
776235-56-4 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-9-4-2-3-5-11(9)12-14-8-10(15-12)6-7-13/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
FUEFWEDOTVUALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)CCN |
Origin of Product |
United States |
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